5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
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Description
5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C12H5BrClFN2S . It appears as a powder .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives, including this compound, has been a subject of research in medicinal chemistry . Various methods have been developed for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C12H5BrClFN2S/c13-12-11-9 (15-6-16-12)5-10 (17-11)7-1-3-8 (14)4-2-7/h1-6,17H .Physical and Chemical Properties Analysis
This compound is a powder . Its molecular formula is C12H5BrClFN2S .Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit diverse biological activities .
Mode of Action
It is known that thieno[3,2-d]pyrimidines interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thieno[3,2-d]pyrimidines, in general, are known to interact with various biochemical pathways, leading to diverse downstream effects .
Result of Action
Thieno[3,2-d]pyrimidines are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClFN2S/c13-9-8-11(14)16-5-17-12(8)18-10(9)6-1-3-7(15)4-2-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANITCXVWCBUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(S2)N=CN=C3Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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